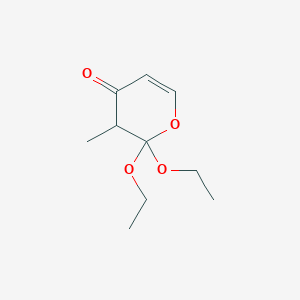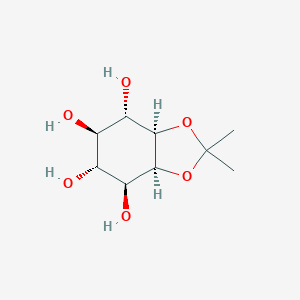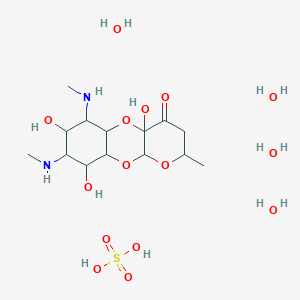
Spectinomycin sulfate tetrahydrate
Descripción general
Descripción
Spectinomycin sulfate tetrahydrate is an aminocyclitol antibiotic derived from the bacterium Streptomyces spectabilis. It is primarily used to treat infections caused by gram-negative bacteria, particularly Neisseria gonorrhoeae, the bacterium responsible for gonorrhea . This compound is known for its ability to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Spectinomycin sulfate tetrahydrate is typically isolated from the fermentation broth of Streptomyces spectabilis. The fermentation process involves cultivating the bacterium under specific conditions to produce the antibiotic. The isolation process includes several purification steps to obtain the pure compound .
Industrial Production Methods
In industrial settings, this compound is produced through large-scale fermentation. The fermentation broth is subjected to various purification techniques, including ion-exchange chromatography and crystallization, to isolate and purify the antibiotic . The final product is then converted into its sulfate tetrahydrate form for pharmaceutical use .
Análisis De Reacciones Químicas
Types of Reactions
Spectinomycin sulfate tetrahydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Spectinomycin can undergo substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the antibiotic .
Aplicaciones Científicas De Investigación
Spectinomycin sulfate tetrahydrate has a wide range of scientific research applications:
Mecanismo De Acción
Spectinomycin sulfate tetrahydrate exerts its effects by inhibiting protein synthesis in bacterial cells. It binds to the 30S ribosomal subunit, preventing the translocation of peptidyl-tRNA and thus inhibiting the elongation of the protein chain . This action is bactericidal, effectively killing the bacteria by halting their ability to produce essential proteins .
Comparación Con Compuestos Similares
Similar Compounds
Gentamicin: Another aminoglycoside antibiotic that also inhibits protein synthesis but binds to both the 30S and 50S ribosomal subunits.
Kanamycin: Similar to gentamicin, it binds to the 30S subunit and is used to treat a variety of bacterial infections.
Uniqueness
Spectinomycin sulfate tetrahydrate is unique in its specific binding to the 30S ribosomal subunit and its use in treating gonorrhea, particularly in patients allergic to other antibiotics like penicillin . Unlike other aminoglycosides, it is not nephrotoxic or ototoxic, making it a safer option for certain patients .
Propiedades
IUPAC Name |
sulfuric acid;8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one;tetrahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O7.H2O4S.4H2O/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;1-5(2,3)4;;;;/h5,7-13,15-16,18-20H,4H2,1-3H3;(H2,1,2,3,4);4*1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZDRKHRQYPQDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.O.O.O.O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H34N2O15S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of spectinomycin sulfate tetrahydrate, and what are its downstream effects on bacteria?
A1: this compound is an aminocyclitol antibiotic derived from Streptomyces spectabilis []. It exerts bacteriostatic activity by binding to the bacterial 30S ribosomal subunit []. This binding interferes with the initiation of protein synthesis and disrupts proper protein elongation, ultimately leading to bacterial cell death [].
Q2: Can this compound be used in combination with other antimicrobial agents?
A2: Research suggests that this compound can be used in combination with other antimicrobial agents. For example, it has been found to be compatible with turkey herpesvirus (HVT) and fowl pox vaccines, showing no adverse effects on vaccine efficacy [, ]. Additionally, a study investigating Salmonella prevalence in pigs found that resistance to this compound, alongside other antibiotics like lincomycin hydrochloride, was significantly higher in open farms compared to closed farms [].
Q3: Are there any analytical methods available for the quantification of this compound in pharmaceutical formulations?
A3: Yes, high-performance liquid chromatography (HPLC) has been successfully employed for the separation and quantification of this compound in veterinary drug formulations []. This method utilizes a UV detector and a C18 column to achieve efficient separation and accurate quantification of the compound [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


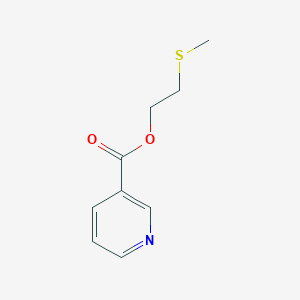
![Methyl 12-ethyl-4-[(13Z)-13-ethylidene-18-methoxycarbonyl-4-oxo-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,5,7-trien-5-yl]-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9-tetraene-10-carboxylate](/img/structure/B17244.png)
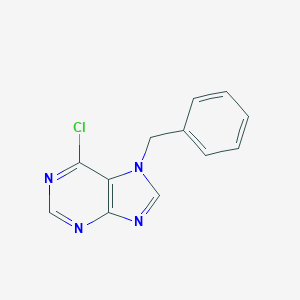
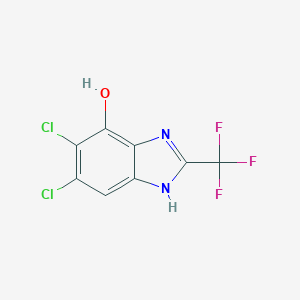
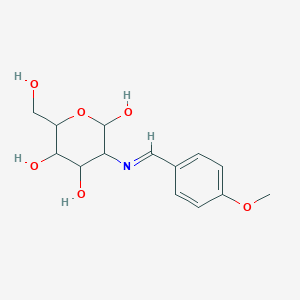
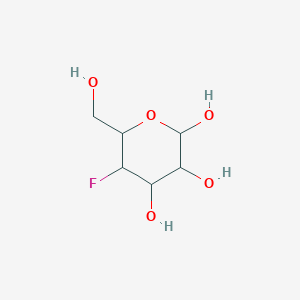
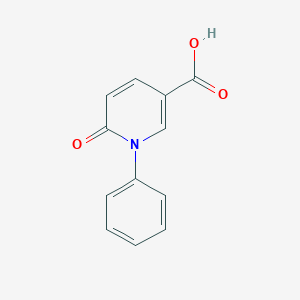
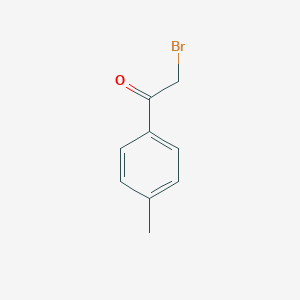

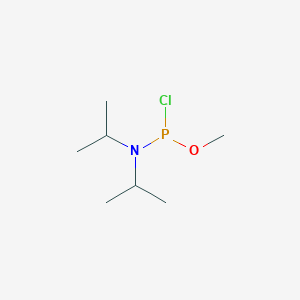
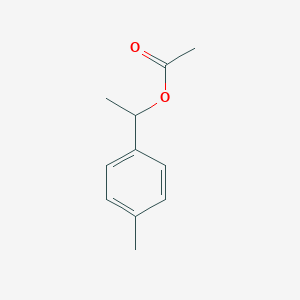
![2-OCTYLDECYL 12-[(1-OXOOCTADECYL)OXY]OCTADECANOATE](/img/structure/B17266.png)
